1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone. It is a versatile compound with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(4-Amino-2-mercaptophenyl)propan-1-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids. Reagents like hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to form alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine group would yield an amino derivative, while oxidation of the mercapto group would yield a sulfonic acid derivative.
Scientific Research Applications
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one involves its ability to interact with biological molecules through covalent bonding. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The mercapto group can also form disulfide bonds with thiol groups in proteins, affecting their structure and function.
Comparison with Similar Compounds
1-(4-Amino-2-mercaptophenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
1-(4-Amino-2-mercaptophenyl)propan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
1-(4-Amino-2-hydroxyphenyl)-2-bromopropan-1-one: Contains a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
1-(4-Amino-2-chlorophenyl)-2-bromopropan-1-one: Contains a chlorine atom instead of a mercapto group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(4-amino-2-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-3-2-6(11)4-8(7)13/h2-5,13H,11H2,1H3 |
InChI Key |
AXOWJANDTFEVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)N)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.